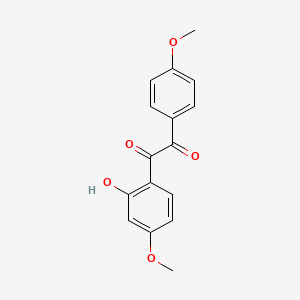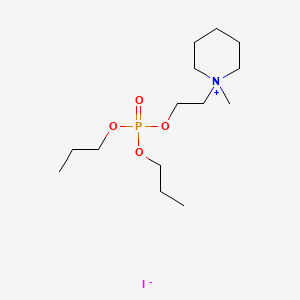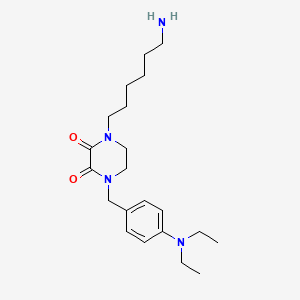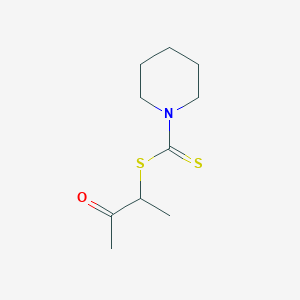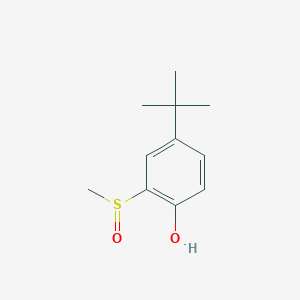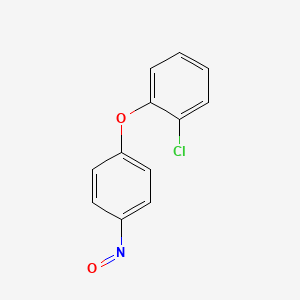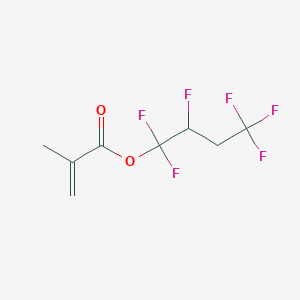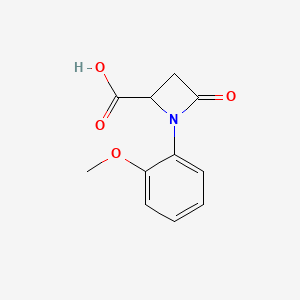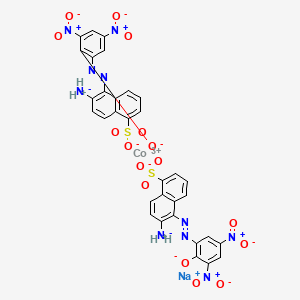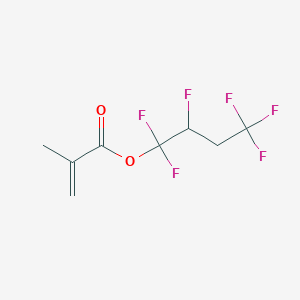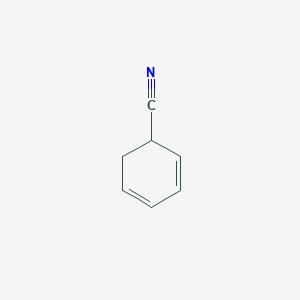
Cyclohexa-2,4-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-2,4-diene-1-carbonitrile is an organic compound characterized by a six-membered ring with two double bonds and a nitrile group attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-2,4-diene-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclohexa-2,4-dienone with a suitable nitrile source under specific conditions. For instance, the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines can lead to the formation of bis-amides containing a diene moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-2,4-diene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
Cyclohexa-2,4-diene-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclohexa-2,4-diene-1-carbonitrile exerts its effects involves its ability to act as an electrophile or nucleophile in various chemical reactions. The nitrile group serves as a strong electrophilic center, attracting nucleophilic species and facilitating addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the double bonds and the nitrile group .
Comparison with Similar Compounds
Cyclohexa-2,4-diene-1-carbonitrile can be compared with other similar compounds such as cyclohexa-1,4-diene and cyclohexa-2,5-diene. These compounds share the cyclohexadiene core but differ in the position of the double bonds and the presence of functional groups. This compound is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs .
List of Similar Compounds
- Cyclohexa-1,4-diene
- Cyclohexa-2,5-diene
- Cyclohexa-2,4-dienone
Properties
CAS No. |
76356-97-3 |
|---|---|
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
cyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-4,7H,5H2 |
InChI Key |
NJAXHGAHWKKQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
